Schaftoside
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Overview
Description
Schaftoside is a naturally occurring flavonoid glycoside, specifically a C-glycosylflavone. It is found in various plants, including rice (Oryza sativa), Grona styracifolia, and Desmodium styracifolium. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties .
Mechanism of Action
Schaftoside is a flavonoid compound found in various traditional Chinese medicinal plants . It has shown promise as a potential drug candidate for various diseases, including COVID-19 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the 3-chymotrypsin-like protease (3CL pro) and papain-like protease (PL pro) of the SARS-CoV-2 virus . These enzymes are key targets for discovering SARS-CoV-2 inhibitors . Additionally, this compound interacts with NlCDK1 , a CDK1 kinase of the Brown Planthopper .
Mode of Action
This compound inhibits the 3CL pro and PL pro of the SARS-CoV-2 virus . By inhibiting these enzymes, this compound prevents the virus from replicating within host cells . Furthermore, this compound enhances the immune response of host cells treated by COVID-19 . In the case of the Brown Planthopper, this compound binds with NlCDK1, potentially affecting its activation as a protein kinase .
Biochemical Pathways
The biosynthetic pathway of this compound involves the gene expansion of chalcone synthase (CHS) and isoflavone 2′-hydroxylase (HIDH) , along with the C-glucosyltransferase (CGT) . These genes are responsible for the robust biosynthesis of this compound . The expansion of these genes contributes to the abundant biosynthesis of this compound .
Pharmacokinetics
This compound undergoes poor metabolism in rat and human liver microsomes in vitro . In vivo, it is extensively excreted into urine and bile as an unchanged form . A physiologically based pharmacokinetic (PBPK) model of this compound has been developed to simulate its plasma concentration profile in rat and human after oral administration .
Result of Action
This compound has been shown to have antilithic and antioxidant effects . It improves cerebral ischemia-reperfusion injury by enhancing autophagy and reducing apoptosis and inflammation through the AMPK/mTOR pathway . Moreover, it inhibits SARS-CoV-2 enzymes and enhances the immune response .
Action Environment
Environmental factors play a crucial role in orchestrating this compound biosynthesis . Gene duplication events, particularly in segmentally duplicated Group II GsWRKYs, contribute to genomic adaptation in response to a changing environment . This aligns with the broader perspective that gene duplication events contribute to genomic adaptation in response to a changing environment .
Biochemical Analysis
Biochemical Properties
The biosynthesis of Schaftoside is sequentially catalyzed by two C-glycosyltransferases (CGTs), i.e., CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside . These enzymes, proteins, and other biomolecules interact with this compound, leading to its production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The biosynthesis of this compound is sequentially catalyzed by two C-glycosyltransferases (CGTs), i.e., CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound and its effects can be observed over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It has been reported that this compound has potential therapeutic effects in the treatment of COVID-19 .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthesis of this compound is catalyzed by two C-glycosyltransferases (CGTs), which interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound is widely distributed in higher plants .
Subcellular Localization
It is known that this compound is a bioactive natural product widely distributed in higher plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of schaftoside in plants involves a two-step C-glycosylation pathway. This process is catalyzed by two C-glycosyltransferases: CGTa and CGTb. CGTa facilitates the C-glucosylation of the 2-hydroxyflavanone aglycone, while CGTb catalyzes the C-arabinosylation of the mono-C-glucoside .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Grona styracifolia and Desmodium styracifolium. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify this compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: Schaftoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .
Scientific Research Applications
Schaftoside has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study flavonoid biosynthesis and glycosylation pathways.
Comparison with Similar Compounds
Isoschaftoside: Similar to this compound but with different glycosylation patterns.
Orientin: A flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Vitexin: Another C-glycosylflavone with comparable biological activities.
Uniqueness: this compound’s unique combination of C-glucosylation and C-arabinosylation distinguishes it from other flavonoid glycosides. Its dual antiviral and immune-enhancing properties make it particularly promising for therapeutic applications .
Properties
CAS No. |
51938-32-0 |
---|---|
Molecular Formula |
C26H28O14 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26+/m0/s1 |
InChI Key |
MMDUKUSNQNWVET-WMRYYKKOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
Appearance |
A crystalline solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Schaftoside; Apigenin 6-C-glucoside-8-C-arabinoside |
Origin of Product |
United States |
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